

EBI3: A Pivotal Regulator in Immunity and Disease - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ebio3	
Cat. No.:	B15584473	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epstein-Barr Virus-Induced Gene 3 (EBI3) is a soluble cytokine receptor-like protein that plays a multifaceted role in the regulation of the immune system. Initially identified as a gene induced by Epstein-Barr virus infection, EBI3 is now recognized as a crucial component of the heterodimeric cytokines Interleukin-27 (IL-27) and Interleukin-35 (IL-35), and the more recently discovered IL-39. Through its association with different alpha-subunits (p28, p35, and p19 respectively), EBI3 participates in a complex network of signaling pathways that can either promote or suppress immune responses. This technical guide provides an in-depth analysis of EBI3's targets and signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and therapeutic development.

EBI3 and its Heterodimeric Cytokine Partners

EBI3 is a secreted glycoprotein that lacks a transmembrane domain and functions by forming non-covalent heterodimers with specific alpha-subunits of the IL-12 family.[1][2] This partnership is essential for the secretion and biological activity of the resulting cytokines.

Table 1: EBI3 and its Binding Partners



Binding Partner	Resulting Cytokine	Key Functions
p28 (IL-30)	IL-27	Pro- and anti-inflammatory responses, regulation of T helper cell differentiation.[1][3]
p35 (IL-12α)	IL-35	Potent immunosuppression, induction of regulatory T cells (Tregs).[1][4]
p19 (IL-23α)	IL-39	Pro-inflammatory, implicated in autoimmune diseases like lupus.[5]

Beyond these canonical partners, recent evidence suggests EBI3 may also interact with other molecules, acting as a "cytokine sink" by binding to and modulating the function of cytokines like IFN-y and IL-10.[6] Furthermore, EBI3 has been shown to have a chaperone-like role in the endoplasmic reticulum, aiding in the proper folding and secretion of its partner subunits.[2]

EBI3 Expression Profile

EBI3 expression is tightly regulated and varies significantly across different tissues and cell types, as well as in disease states.

Table 2: Quantitative Expression of EBI3 in Human Tissues (GTEx)

Tissue	Median TPM
Placenta	150.3
Spleen	25.8
Lung	8.7
Small Intestine - Terminal Ileum	7.9
Colon - Transverse	6.5



Data sourced from the Genotype-Tissue Expression (GTEx) portal. TPM (Transcripts Per Million).

Table 3: EBI3 mRNA Expression in Human Cancers (TCGA)

Cancer Type	Median FPKM	Prognostic Significance (High Expression)
Kidney Renal Clear Cell Carcinoma (KIRC)	5.2	Unfavorable
Kidney Renal Papillary Cell Carcinoma (KIRP)	4.8	Unfavorable
Lung Adenocarcinoma (LUAD)	3.5	Favorable
Stomach Adenocarcinoma (STAD)	3.1	Unfavorable
Breast Invasive Carcinoma (BRCA)	2.9	Unfavorable

Data sourced from The Cancer Genome Atlas (TCGA). FPKM (Fragments Per Kilobase of transcript per Million mapped reads).

In the immune system, EBI3 is expressed by various cell types, including regulatory T cells (Tregs), activated T cells, B cells, and dendritic cells (DCs).[1][7][8] Notably, high levels of EBI3 expression are a characteristic feature of a highly suppressive subset of Tregs.[1]

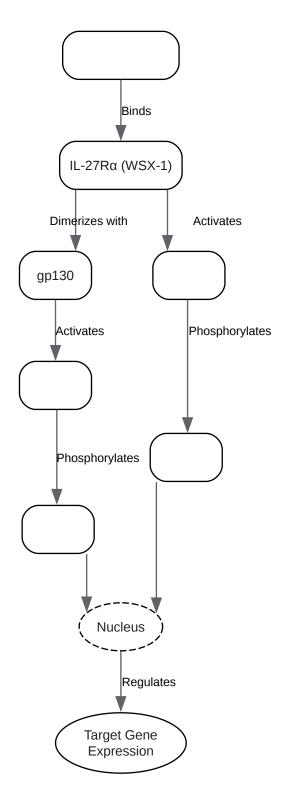
Signaling Pathways

The biological effects of EBI3-containing cytokines are mediated through the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. The specific STAT proteins activated depend on the cytokine and the receptor complex engaged.

IL-27 Signaling Pathway



IL-27 signals through a receptor complex composed of IL-27R α (WSX-1) and gp130.[9] This interaction leads to the phosphorylation and activation of STAT1 and STAT3, which then translocate to the nucleus to regulate the expression of target genes involved in both pro- and anti-inflammatory responses.





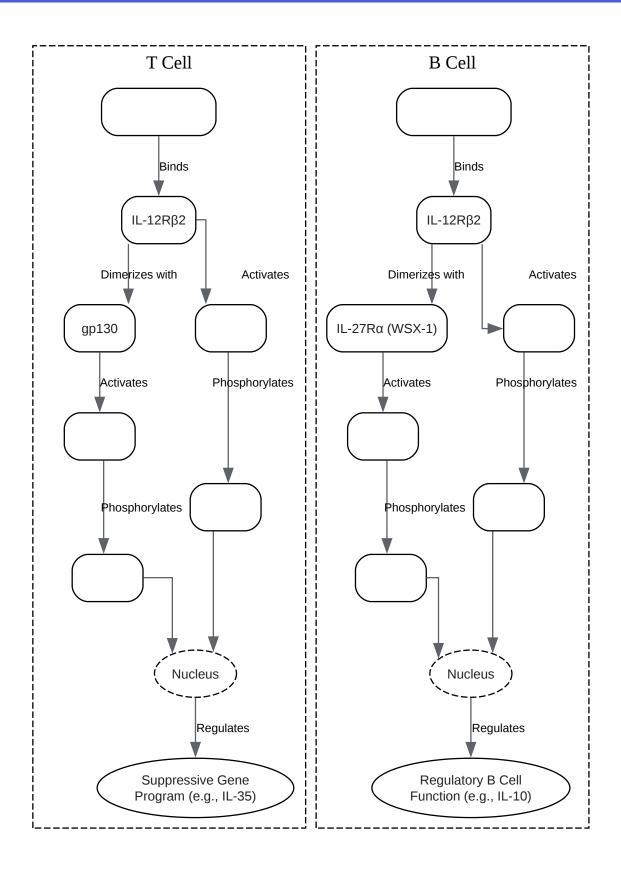
Click to download full resolution via product page

Caption: IL-27 Signaling Pathway.

IL-35 Signaling Pathway

The IL-35 receptor and its downstream signaling are more complex and can vary depending on the cell type. In T cells, IL-35 can signal through heterodimers of IL-12Rβ2 and gp130, or through homodimers of each receptor subunit.[10][11] This leads to the phosphorylation of STAT1 and STAT4.[10] In B cells, the receptor complex is thought to be composed of IL-12Rβ2 and IL-27Rα (WSX-1), leading to the activation of STAT1 and STAT3.[9] The formation of a unique STAT1:STAT4 heterodimer is a key feature of IL-35 signaling in T cells, which is crucial for the induction of an IL-35-producing regulatory T cell program.[10]





Click to download full resolution via product page

Caption: IL-35 Signaling in T Cells and B Cells.



Experimental Protocols

This section provides detailed methodologies for key experiments used to study EBI3 and its signaling pathways.

Co-Immunoprecipitation (Co-IP) of EBI3 and its Binding Partners

This protocol describes the co-immunoprecipitation of EBI3 and its binding partner p35 (IL-12 α) from the supernatant of transfected cells.

Materials:

- HEK293T cells
- Expression vectors for EBI3 and p35 (with appropriate tags, e.g., HA and Flag)
- Transfection reagent (e.g., Lipofectamine 3000)
- Opti-MEM I Reduced Serum Medium
- Complete DMEM medium (10% FBS, 1% Penicillin-Streptomycin)
- IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
- · Anti-Flag M2 affinity gel
- Anti-HA antibody
- Protein A/G magnetic beads
- Wash Buffer (e.g., TBS with 0.05% Tween-20)
- Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)



- SDS-PAGE gels and buffers
- Western blot apparatus and reagents
- Primary and secondary antibodies for Western blotting

Procedure:

- Cell Transfection: Co-transfect HEK293T cells with expression vectors for tagged EBI3 and p35 using a suitable transfection reagent according to the manufacturer's instructions.
- Protein Expression and Collection: After 24-48 hours, collect the cell culture supernatant containing the secreted heterodimer.
- Immunoprecipitation: a. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared supernatant with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation to capture Flag-tagged p35 and its interacting partners. c. Wash the beads three times with ice-cold Wash Buffer.
- Elution: Elute the bound proteins from the beads using Elution Buffer and immediately neutralize with Neutralization Buffer.
- Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against the HA tag (to detect EBI3) overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Analysis of STAT Phosphorylation by Western Blot

This protocol details the detection of STAT1 and STAT3 phosphorylation in response to IL-27 stimulation.

Materials:

Target cells (e.g., naive CD4+ T cells)



- Recombinant human IL-27
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Phosphatase and protease inhibitor cocktails
- RIPA buffer
- BCA Protein Assay Kit
- SDS-PAGE gels and buffers
- Western blot apparatus and reagents
- Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total STAT1, anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control antibody (e.g., anti-β-actin).
- HRP-conjugated secondary antibodies

Procedure:

- Cell Culture and Stimulation: Culture target cells in complete RPMI medium. Starve the cells for 2-4 hours in serum-free medium before stimulation with recombinant IL-27 for the desired time (e.g., 15-30 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
 c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phosphorylated STATs overnight at 4°C. e. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room



temperature. f. Visualize the bands using an ECL substrate. g. Strip the membrane and reprobe for total STAT proteins and a loading control to ensure equal loading.

Chromatin Immunoprecipitation (ChIP) for STAT4 Binding

This protocol outlines the procedure for performing ChIP to identify STAT4 binding sites on target gene promoters (e.g., IL12A) following IL-35 stimulation.

Materials:

- Target cells (e.g., activated T cells)
- Recombinant human IL-35
- Formaldehyde (37%)
- Glycine
- Cell Lysis Buffer
- Nuclear Lysis Buffer
- ChIP Dilution Buffer
- Sonicator
- · Anti-STAT4 antibody for ChIP
- Normal IgG (as a negative control)
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution Buffer
- RNase A and Proteinase K



- Phenol:chloroform:isoamyl alcohol
- Ethanol
- Primers for qPCR analysis of the target promoter region
- SYBR Green qPCR Master Mix

Procedure:

- Cross-linking: Stimulate cells with IL-35. Cross-link protein-DNA complexes by adding formaldehyde to the culture medium and incubating at room temperature. Quench the reaction with glycine.
- Cell Lysis and Sonication: Lyse the cells to release the nuclei. Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication.
- Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the precleared chromatin with an anti-STAT4 antibody or normal IgG overnight at 4°C. c. Add protein A/G beads to capture the antibody-chromatin complexes.
- Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
- DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
- qPCR Analysis: Quantify the amount of immunoprecipitated DNA corresponding to the target promoter region using qPCR with specific primers. Express the results as a percentage of the input DNA.

Conclusion

EBI3 is a central player in the intricate network of cytokine signaling that governs immune homeostasis and disease pathogenesis. Its ability to form distinct heterodimeric cytokines with



diverse functions underscores its importance as a therapeutic target. By providing a comprehensive overview of EBI3's targets, signaling pathways, and associated experimental methodologies, this technical guide aims to facilitate further research into the complex biology of this fascinating molecule and accelerate the development of novel immunomodulatory therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Regulatory T cells characterized by low Id3 expression are highly suppressive and accumulate during chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Chaperone-Like Role for EBI3 in Collaboration With Calnexin Under Inflammatory Conditions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Epstein
 –Barr virus-induced gene 3 and the p35 subunit of interleukin 12 form a novel heterodimeric hematopoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel IL-23p19/Ebi3 (IL-39) cytokine mediates inflammation in Lupus-like mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebi3 binding to IFNy and IL-10 limits their function PMC [pmc.ncbi.nlm.nih.gov]
- 7. EBV-induced gene 3 transcription is induced by TLR signaling in primary dendritic cells via NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Th17 and Treg responses in EBI3-deficient mice lead to marginally enhanced development of autoimmune encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-35: Structure, Function and Its Impact on Immune-Related Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 10. The composition and signaling of the IL-35 receptor are unconventional PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interluekin-35 in Asthma and Its Potential as an Effective Therapeutic Agent PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [EBI3: A Pivotal Regulator in Immunity and Disease - A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15584473#ebio3-target-and-pathway-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com